2-Hydroxy-3-(perfluorophenyl)propanoic Acid
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Overview
Description
2-Hydroxy-3-(perfluorophenyl)propanoic acid is a chemical compound with the molecular formula C9H5F5O3 It is characterized by the presence of a hydroxyl group (-OH) and a perfluorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(perfluorophenyl)propanoic acid typically involves the reaction of perfluorophenyl compounds with propanoic acid derivatives. One common method is the reaction of perfluorophenyl magnesium bromide with ethyl 2-oxopropanoate, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(perfluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The perfluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-Hydroxy-3-(perfluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(perfluorophenyl)propanoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the perfluorophenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various targets, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropanoic acid:
3-Phenylpropanoic acid: Contains a phenyl group instead of a perfluorophenyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Hydroxy-3-(perfluorophenyl)propanoic acid is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical properties such as high electronegativity and resistance to degradation. This makes it particularly valuable in applications requiring stability under harsh conditions.
Properties
Molecular Formula |
C9H5F5O3 |
---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
2-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H5F5O3/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3,15H,1H2,(H,16,17) |
InChI Key |
LTHHFXRAMIWXSR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)O |
Origin of Product |
United States |
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